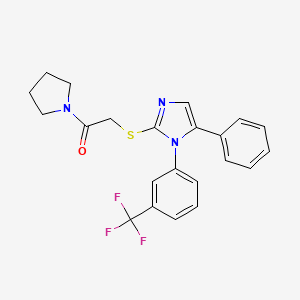
2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is an organosulfur compound featuring an imidazole ring substituted with phenyl and trifluoromethylphenyl groups. It's notable for its unique reactivity and diverse applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through the following steps:
Preparation of 5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole through a cyclization reaction involving 3-(trifluoromethyl)benzaldehyde and phenylglyoxal in the presence of ammonium acetate.
Thiolation of the imidazole derivative using thioacetic acid or thiourea to introduce the thio group.
Alkylation of the resulting thio compound with 1-(2-chloroethyl)pyrrolidine in a basic medium to yield 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone.
Industrial Production Methods: : Scale-up of the above synthetic route for industrial production involves optimizing reaction conditions, including temperature control, solvent selection, and catalyst usage to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: : Oxidation of the sulfur atom in the compound leads to sulfoxide and sulfone derivatives.
Reduction: : Reduction primarily affects the imidazole ring, yielding reduced imidazole compounds.
Substitution: : The compound undergoes electrophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Lewis acids such as aluminum chloride for substitution reactions.
Major Products Formed
Sulfoxides and sulfones from oxidation.
Reduced imidazole derivatives from reduction.
Substituted aromatic compounds from electrophilic substitution.
科学研究应用
2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is extensively used in:
Chemistry: : As a reagent in synthetic organic chemistry for developing novel materials.
Biology: : In studying enzyme interactions and as a potential probe in biochemical assays.
Medicine: : As a lead compound in the development of drugs targeting specific enzymes and receptors.
Industry: : In the manufacture of fine chemicals and pharmaceuticals.
作用机制
Mechanism: : The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors, primarily through binding to active sites or allosteric sites.
Molecular Targets and Pathways
Enzymes: : Acts as an inhibitor or activator depending on the enzyme.
Receptors: : Modulates receptor activity, influencing downstream signaling pathways.
相似化合物的比较
Similar Compounds
2-((5-phenyl-1-(3-methylphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone.
2-((5-phenyl-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone.
Uniqueness: : The trifluoromethyl group in 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone enhances its lipophilicity and metabolic stability, distinguishing it from other compounds with similar structures. This makes it a more attractive candidate in pharmaceutical applications.
属性
IUPAC Name |
2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3OS/c23-22(24,25)17-9-6-10-18(13-17)28-19(16-7-2-1-3-8-16)14-26-21(28)30-15-20(29)27-11-4-5-12-27/h1-3,6-10,13-14H,4-5,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITULRVCUDWKNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclobutanecarboxamide](/img/structure/B2459944.png)
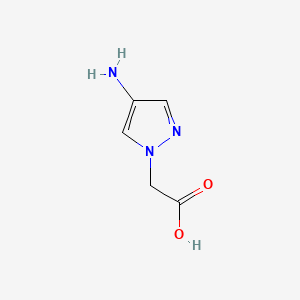
![2-ethoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2459947.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2459951.png)
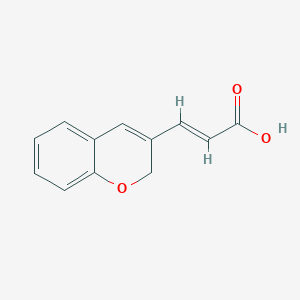
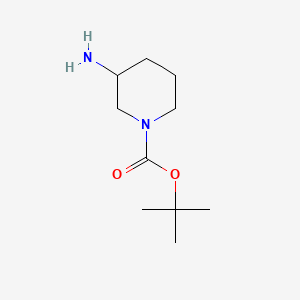
![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2459954.png)
![3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/new.no-structure.jpg)
![3-(phenylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2459960.png)
![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2459961.png)
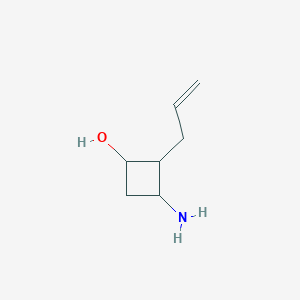
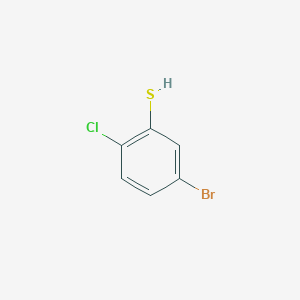
![(3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one](/img/structure/B2459966.png)
